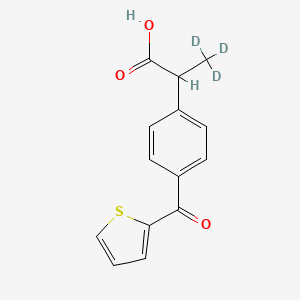

Suprofen-d3

Descripción general

Descripción

Suprofen-d3 is a deuterated form of suprofen, a non-steroidal anti-inflammatory drug (NSAID). It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of suprofen. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of suprofen-d3 involves the incorporation of deuterium atoms into the suprofen molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterium gas (D2) and a suitable catalyst under controlled conditions to replace hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent deuterium incorporation. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions: Suprofen-d3 undergoes similar chemical reactions as suprofen, including:

Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

Substitution: Various substitution reactions can occur, particularly at the aromatic ring, leading to different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed: The major products formed from these reactions include deuterated analogs of sulfoxides, sulfones, and alcohol derivatives, which are useful for further pharmacokinetic and metabolic studies .

Aplicaciones Científicas De Investigación

Suprofen-d3 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

Biology: Helps in understanding the metabolic fate of suprofen in biological systems.

Medicine: Assists in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of suprofen.

Industry: Utilized in the development of new NSAIDs and in quality control processes to ensure the consistency of suprofen formulations

Mecanismo De Acción

Suprofen-d3, like suprofen, exerts its effects by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2). This inhibition prevents the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. By reducing prostaglandin levels, this compound alleviates inflammation and pain .

Comparación Con Compuestos Similares

Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.

Ketoprofen: Structurally related to suprofen, used for its anti-inflammatory effects.

Naproxen: A widely used NSAID with a longer half-life compared to suprofen.

Uniqueness of Suprofen-d3: The primary uniqueness of this compound lies in its deuterium atoms, which make it an invaluable tool for tracing and studying the pharmacokinetics of suprofen without altering its pharmacological properties. This makes it particularly useful in research settings where precise tracking of the compound is essential .

Actividad Biológica

Suprofen-d3 is a deuterated form of the nonsteroidal anti-inflammatory drug (NSAID) suprofen, which is primarily used for its analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

Suprofen is classified as a propionic acid derivative and acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain pathways. The introduction of deuterium in this compound aims to enhance its pharmacokinetic properties, potentially improving its efficacy and reducing side effects.

The primary mechanism by which this compound exerts its biological activity involves the inhibition of COX-1 and COX-2 enzymes:

- COX-1 : This enzyme is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastric mucosa and maintain renal blood flow.

- COX-2 : This enzyme is inducible and primarily expressed at sites of inflammation. Inhibition leads to reduced inflammation and pain.

By blocking these enzymes, this compound decreases the production of pro-inflammatory mediators, thereby alleviating pain and inflammation.

Efficacy Studies

A series of clinical studies have evaluated the analgesic efficacy of Suprofen compared to other analgesics. The following table summarizes key findings from randomized controlled trials:

| Study | Dosage | Comparator | Outcome |

|---|---|---|---|

| Study 1 | 200 mg | Codeine 60 mg | Suprofen significantly reduced pain more effectively than codeine. |

| Study 2 | 400 mg | Aspirin 650 mg | Suprofen showed superior analgesic effects compared to aspirin. |

| Study 3 | 200 mg vs 400 mg | Placebo | Both doses were effective, with 400 mg being more efficacious. |

These studies indicate that this compound may provide significant pain relief in various surgical contexts, particularly in dental procedures.

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated to understand how deuteration affects its metabolism:

- Absorption : Rapid absorption occurs within 1-2 hours post-administration.

- Half-life : The half-life is extended due to deuteration, potentially leading to prolonged therapeutic effects.

- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes, with deuteration possibly altering metabolic pathways.

Case Study 1: Post-Surgical Pain Management

In a double-blind study involving patients undergoing periodontal surgery, this compound was administered at dosages of 200 mg and 400 mg. Patients reported significant reductions in pain scores compared to placebo, with minimal adverse effects noted (drowsiness in 7% of patients).

Case Study 2: Chronic Pain Conditions

A cohort study evaluated the long-term use of this compound in patients with chronic inflammatory conditions. Over a six-month period, patients experienced sustained pain relief with a low incidence of gastrointestinal side effects compared to traditional NSAIDs.

Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been documented:

- Common Effects : Drowsiness, gastrointestinal discomfort.

- Serious Effects : Rare instances of renal impairment have been reported in patients with pre-existing conditions.

Propiedades

IUPAC Name |

3,3,3-trideuterio-2-[4-(thiophene-2-carbonyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c1-9(14(16)17)10-4-6-11(7-5-10)13(15)12-3-2-8-18-12/h2-9H,1H3,(H,16,17)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKGKXOCJGEUJW-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.